C9 Azlactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176665-04-6 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Synonyms |
C9AZLACTONE |
Origin of Product |
United States |
Reactive Surfaces and Coatings:
Polymers containing VDMA are excellent candidates for creating reactive surfaces and coatings. wisc.edu These can be applied to various substrates, including silicon wafers, paper, and even natural fibers like hair and cotton. acs.orgnih.gov Once coated, the residual azlactone groups serve as reactive handles for the covalent immobilization of molecules, enabling the tailoring of surface properties. wisc.edu
Hydrophobicity/Hydrophilicity: The wettability of a surface can be precisely controlled. Treatment of an azlactone-functionalized surface with a hydrophobic amine, such as n-decylamine, can increase the water contact angle, leading to water-repellent properties. nih.gov
Biocompatibility and Bioadhesion: Surfaces can be modified to either promote or resist biological interactions. For example, immobilizing peptides or proteins can create bioactive surfaces for cell culture or biosensors. acs.orgtennessee.edu This approach provides a platform for spatially patterning chemical motifs that can promote or prevent cell adhesion and protein adsorption. wisc.edu
Functional Polymer Brushes and Films:
Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) chains can be tethered to a surface to form "polymer brushes." tennessee.edu These brushes create a high density of reactive sites, which can be functionalized to create bio-inspired materials or sensors. tennessee.edu Another approach involves the layer-by-layer assembly of PVDMA with amine-containing polymers like poly(ethyleneimine) (PEI). wisc.edunih.gov This technique results in covalently crosslinked, reactive multilayer films. wisc.edunih.gov
Table 1: Tailoring Surface Properties via Post-Fabrication Modification of Azlactone-Functionalized Films
| Modifying Agent (Nucleophile) | Introduced Functionality | Resulting Material Property | Potential Application |
| n-Decylamine | Long alkyl chain | Hydrophobicity / Water repellency | Self-cleaning surfaces, waterproof coatings nih.gov |
| Poly(ethylene glycol) (PEG) amine | PEG chains | Hydrophilicity, protein resistance | Antifouling surfaces, biomedical implants acs.orgresearchgate.net |
| Fluorescent dyes (with amine group) | Fluorescent tags | Optical detection/imaging | Biosensors, diagnostic assays acs.orgresearchgate.net |
| Peptides/Proteins | Bioactive motifs | Biologically specific recognition | Cell culture scaffolds, affinity chromatography acs.orgtennessee.edu |
Degradable and Responsive Materials:
While traditional vinyl polymers have highly stable carbon-carbon backbones, the incorporation of specific functionalities through the azlactone ring can impart degradability or responsiveness to environmental stimuli. nih.govresearchgate.net
Degradable Polymers: By introducing hydrolytically labile linkages into the side chains via PPM, materials can be designed to degrade under specific conditions, which is crucial for biomedical applications like drug delivery or temporary implants. nih.govresearchgate.netnih.gov The introduction of degradable functionality into PVDMA-based multilayers creates opportunities for reactive materials and functional coatings that can erode in relevant biomedical or environmental contexts. researchgate.net
Stimuli-Responsive Hydrogels: Azlactone-containing polymers can be crosslinked to form hydrogels. By incorporating stimuli-responsive moieties, these hydrogels can exhibit changes in their swelling behavior in response to triggers like temperature or pH. mdpi.com For instance, thermoresponsive nanoparticles have been prepared using copolymers of VDMA and N-isopropylacrylamide, which exhibit a temperature-dependent solubility. researchgate.net
Table 2: Research Findings on VDMA-Based Functional Materials
| Material Type | Synthesis/Fabrication Method | Tailored Property | Research Finding/Example |
| Reactive Nanofibers | Electrospinning of VDMA copolymers | High surface area, chemical reactivity | Can be functionalized with hydrophobic amines to create "slippery" liquid-infused materials or transferred to other surfaces. researchgate.net |
| Thermoresponsive Nanoparticles | RAFT polymerization of VDMA and N-isopropylacrylamide (NIPAM) | Temperature-sensitive aggregation/swelling | Stable core-shell nanoparticles were formed by cross-linking either the core or the shell, demonstrating control over particle morphology. researchgate.net |
| Covalently Crosslinked Multilayers | Reactive Layer-by-Layer assembly of PVDMA and Poly(ethyleneimine) (PEI) | Film stability, residual reactivity | Films grow linearly and can be subsequently modified to control surface properties like wettability or to immobilize biomolecules. wisc.edunih.gov |
| Bioactive Polymer Brushes | Surface-initiated polymerization of VDMA | High density of functional groups | PVDMA brushes functionalized with peptides or small molecules to study relationships between brush thickness, molecule size, and extent of functionalization. tennessee.edu |
| Degradable Copolymers | Copolymerization of VDMA with degradable monomers | Controlled degradation | Azlactone-functionalized copolymers can serve as templates for new degradable polymers and building blocks for degradable films and gels. researchgate.net |
Advanced Applications in Organic Synthesis and Materials Science
Synthesis of Non-Natural Alpha-Amino Acids and Derivatives
Azlactones, or oxazolones, are pivotal intermediates in the synthesis of non-natural α-amino acids and their derivatives, providing a versatile platform for introducing structural diversity. wisc.edursc.orgnih.gov Their utility stems from the multiple reactive sites within their structure, which allow for a variety of chemical transformations. rsc.orgresearchgate.netnih.gov The classical Erlenmeyer-Plöchl synthesis, first described in the late 19th century, remains a fundamental method for generating α,β-unsaturated α-amino acids. drugfuture.comchemeurope.com This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640), which serves as both the solvent and dehydrating agent. ijprajournal.comyoutube.commodernscientificpress.com The resulting azlactone can then be reduced and hydrolyzed to yield the corresponding α-amino acid. chemeurope.comorgsyn.org
Modern synthetic strategies have expanded upon this foundation, employing advanced catalytic methods to achieve high levels of stereoselectivity, a crucial aspect in the synthesis of biologically active molecules. rsc.org Both transition-metal catalysis and organocatalysis have been successfully applied to azlactone chemistry, enabling precise control over the formation of new stereocenters. rsc.org These methods facilitate a range of reactions, including alkylations, arylations, aldol (B89426) reactions, and Michael additions, to introduce a wide array of substituents at the α-position. nih.govresearchgate.net
The reactivity of the azlactone ring is characterized by the presence of an acidic proton at the C4 position, which can be abstracted to form a nucleophilic enolate. nih.gov This enolate can then react with various electrophiles. Subsequent hydrolysis or alcoholysis of the modified azlactone ring opens the lactone to afford the desired α-amino acid derivative. orgsyn.org This strategic approach allows for the construction of α,α-disubstituted amino acids, which are of significant interest in medicinal chemistry and peptide design. nih.govresearchgate.net
Pathways to Complex Heterocyclic Scaffolds
The inherent reactivity of azlactones makes them valuable precursors for the synthesis of more complex heterocyclic systems. nih.gov Their ability to react with a diverse range of nucleophiles and participate in cycloaddition reactions opens pathways to a variety of five- and six-membered heterocycles. academeresearchjournals.orgresearchgate.net These transformations often proceed through a ring-opening of the azlactone followed by an intramolecular cyclization, or through direct cycloaddition across the azlactone's double bonds.
Unsaturated azlactones are particularly useful synthons for accessing a wide array of biologically relevant heterocyclic scaffolds. modernscientificpress.com For instance, the reaction of azlactones with nitrogen-containing nucleophiles can lead to the formation of various nitrogen-based heterocycles. Some notable examples include:
Quinazolinones: Reaction of an azlactone with anthranilic acid, followed by cyclization, yields quinazolinone derivatives. academeresearchjournals.org
Pyrimidinopyrimidines and Thiadiazolopyrimidines: Azlactones can be treated with aminopyrimidines or aminothiadiazoles to construct fused heterocyclic systems like pyrimidinopyrimidines and thiadiazolopyrimidines. academeresearchjournals.org
Furthermore, azlactones can participate as 1,3-dipoles (in their mesoionic form, often referred to as münchnones) in [3+2] cycloaddition reactions, or as dienes or dienophiles in [4+2] cycloadditions, leading to a diverse range of complex polycyclic structures. researchgate.netresearchgate.net The versatility of these cycloaddition reactions provides a powerful tool for rapidly building molecular complexity from relatively simple azlactone starting materials. researchgate.net
Role in the Synthesis of Biologically Relevant Molecules (e.g., Sorbicillactones, emphasizing C9 analogs)
The utility of azlactones extends to the total synthesis of complex, biologically active natural products. A prominent example is the synthesis of sorbicillactone A, a nitrogen-containing sorbicillinoid known for its potent anti-leukemic and anti-HIV activities. researchgate.netnih.gov The unique bicyclic lactone structure of sorbicillactone A presents a significant synthetic challenge. nih.govnih.gov
A highly convergent and stereoselective chemoenzymatic total synthesis of sorbicillactone A has been developed, which critically employs an azlactone-based building block. researchgate.net The key steps of this synthesis involve the enantioselective oxidative dearomatization of sorbicillin to sorbicillinol, catalyzed by the enzyme SorbC, followed by a crucial Michael addition of a fumarylazlactone building block to the sorbicillinol. This reaction sequence efficiently constructs the complex core of the natural product with precise stereochemical control. researchgate.net
The use of the fumarylazlactone in this synthesis highlights the strategic advantage of employing azlactones to introduce specific structural motifs. The azlactone serves as a reactive and stereocontrolled precursor to the amide and lactone functionalities present in the final molecule. This approach not only provides access to sorbicillactone A but also opens the door to the synthesis of various analogs by modifying the azlactone building block, which could be instrumental in structure-activity relationship studies. researchgate.net
Integration into Polymer and Materials Chemistry
Reactive Platforms for Polymer Modification
Azlactone-functionalized polymers have emerged as highly versatile and powerful reactive platforms for the design and synthesis of advanced materials. wisc.edusmith.edunih.gov Polymers containing the azlactone moiety, such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), serve as convenient scaffolds for the introduction of a wide range of chemical functionalities. nih.govacs.org The key to their utility lies in the reactivity of the azlactone ring, which undergoes efficient ring-opening reactions with various nucleophiles, including primary amines, alcohols, and thiols. wisc.edusmith.edunih.gov
This reactivity allows for the modular synthesis of functional polymers that might be difficult to prepare by direct polymerization of the corresponding functional monomers. smith.edu A single batch of a well-defined azlactone-containing polymer can be synthesized and subsequently modified with a library of nucleophilic reagents, leading to a diverse set of functional polymers with identical backbones and degrees of polymerization. nih.govacs.org This "post-polymerization modification" approach simplifies the establishment of structure-property relationships for new materials. nih.gov Azlactone-functionalized polymers are stable in a range of organic solvents, which facilitates their modification with numerous types of small molecules, peptides, and proteins. nih.gov
Post-Polymerization Functionalization Strategies
The post-polymerization functionalization of azlactone-containing polymers is a robust strategy for creating tailor-made materials. smith.edunih.gov The reaction of the azlactone ring with primary amines is particularly efficient and widely used, resulting in the formation of a stable amide linkage without the generation of byproducts. rsc.org This "click-like" efficiency makes it an ideal method for conjugating a variety of molecules to the polymer backbone. rsc.orgresearchgate.net
Researchers have successfully employed this strategy to attach a diverse array of functional molecules to azlactone polymers, as summarized in the table below. nih.govacs.org
| Functional Molecule Class | Specific Examples | Application/Purpose |
| Small Molecule Drugs | Doxorubicin, Camptothecin | Polymer-drug conjugates for stimuli-responsive delivery nih.govacs.orgusm.edu |
| Fluorescent Dyes | Coumarin (B35378) derivatives, Dansyl cadaverine | Labeled polymers for tracking and imaging nih.govnih.gov |
| Hydrophobic/Hydrophilic Groups | n-Decylamine | Tuning surface properties (e.g., hydrophobicity) nih.gov |
| Biomolecules | Peptides, Proteins (e.g., enzymes) | Bioconjugation, creating bioactive materials nih.gov |
| Clickable Handles | Amines bearing alkynes, alkenes, or furfuryl groups | Creating scaffolds for further "click" chemistry modifications rsc.orgresearchgate.net |
This approach allows for the creation of polymers with precisely controlled functionalities, such as stimuli-responsive polymers for drug delivery, where the drug is attached via a linker that can be cleaved under specific physiological conditions (e.g., changes in pH or redox potential). nih.govacs.org
Fabrication of Chemically Reactive Surfaces and Interfaces
Azlactone-functionalized polymers are instrumental in the fabrication of chemically reactive surfaces and interfaces. wisc.edunih.gov These reactive surfaces can be subsequently modified with a wide range of molecules to control their physicochemical properties and biological interactions. wisc.edunih.gov
One effective method for creating such surfaces is the "reactive" layer-by-layer assembly of azlactone-functionalized polymers with polymers containing primary amine functionality. wisc.edu This technique results in the formation of covalently crosslinked multilayered films. wisc.edu A key advantage of this method is that the resulting films can be designed to have residual, unreacted azlactone groups, which serve as reactive handles for the covalent immobilization of other agents in a simple post-fabrication step. wisc.edu
These reactive surfaces have been applied to a variety of substrates, including planar surfaces, complex 3D structures, and natural and synthetic fibers like hair and cellulose. wisc.edunih.gov The ability to modify these surfaces allows for precise control over properties such as:
Wettability: Surfaces can be made superhydrophobic by treating them with hydrophobic amines. wisc.edunih.gov
Biomolecule Immobilization: The reactive azlactone groups are particularly effective for immobilizing proteins, such as enzymes, by reacting with lysine residues on the protein surface. nih.gov This has applications in the development of biosensors, enzymatic bioreactors, and materials that can promote or prevent cell adhesion. wisc.edunih.gov
Patterning: Chemical motifs can be spatially patterned on the surface to control protein adsorption or bacterial biofilm formation. wisc.edu
The use of azlactone-functionalized polymers thus provides a powerful and versatile platform for creating functional and interactive materials for a broad range of applications, from biomedical devices to advanced textiles. nih.govgoogle.com
Design of Functional Materials with Tailored Properties
The unique reactivity of the azlactone ring in 2-vinyl-4,4-dimethylazlactone (VDMA), a key C9 azlactone monomer, provides a powerful and versatile platform for the design of functional materials with precisely tailored properties. The ability to undergo efficient ring-opening reactions with a wide range of nucleophiles, such as primary amines, alcohols, and thiols, allows for the post-polymerization modification of VDMA-based polymers. This strategy enables the introduction of a vast array of chemical functionalities, thereby fine-tuning the material's characteristics for specific applications in organic synthesis and materials science.
The core principle behind this tailorability lies in the synthesis of a reactive polymer scaffold from VDMA, which can then be chemically altered in a subsequent step. This approach is highly modular, allowing for the creation of diverse materials from a single parent polymer. The density of the reactive azlactone groups can be controlled by copolymerizing VDMA with other vinyl monomers, offering precise control over the degree of subsequent functionalization.
Key Strategies for Tailoring Material Properties:
Post-Polymerization Modification (PPM): This is the most prominent strategy. VDMA-containing polymers can be treated with various nucleophilic molecules to introduce specific side-chains. This method has been widely explored for functionalization and cross-linking, creating opportunities to tailor material properties for numerous applications. researchgate.net For instance, reacting a VDMA polymer with hydrophobic amines can dramatically alter the surface energy of a material, rendering it superhydrophobic. wisc.eduwisc.edu Conversely, modification with hydrophilic moieties like polyethylene glycol (PEG) can enhance water solubility and biocompatibility. acs.orgresearchgate.net
Copolymerization: By copolymerizing VDMA with other monomers, the bulk properties of the resulting material can be adjusted. For example, copolymerization with N-vinylpyrrolidone has been used to synthesize polymers with varying thermal properties and reactivity. acs.orgosti.gov This approach also allows for the dilution of azlactone groups, which can enhance the efficiency of subsequent reactions by improving the accessibility of the reactive sites. researchgate.net
Architectural Control: Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined VDMA-based block copolymers. researchgate.net This architectural control allows for the creation of self-assembling materials, such as micelles or phase-separated thin films, where the reactive azlactone functionality can be specifically located at the surface or within a specific domain.
Research Findings on Tailored Functional Materials
The versatility of this compound chemistry has led to the development of a wide range of functional materials with customized properties. These materials have found applications in diverse fields, including biomaterials, coatings, and separation technologies.
Computational and Mechanistic Investigations of Azlactone Reactivity
Elucidation of Reaction Mechanisms
Theoretical investigations have been crucial in mapping the reaction coordinates of various transformations involving azlactones, identifying key intermediates and transition states that govern the reaction outcomes.
The formation of the azlactone ring itself has been subject to computational scrutiny. A well-established pathway involves a two-step tandem reaction starting from an N-protected amino acid. scielo.br The initial step is the activation of the amino acid by a carboxylic acid activator, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which proceeds through a transition state (TS1) to form an activated amino acid intermediate (C1). scielo.br This intermediate can exist in several conformations (C1-C3), including a folded conformation (C3) that is necessary for the subsequent intramolecular cyclization step. scielo.br The cyclization occurs via a second transition state (TS2), leading to the formation of the azlactone ring. scielo.br
Once formed, the reactivity of the azlactone is dominated by the acidity of the C4 proton (pKa ≈ 9), which is attributed to the aromatic character of its conjugate base, the enolate. nih.govresearchgate.net This enolate tautomer is a key intermediate in many reactions, such as nucleophilic additions where it attacks an electrophile. researchgate.net The classical Erlenmeyer-Plöchl synthesis, for example, involves the condensation of an N-acylglycine to an oxazolone (B7731731) intermediate, which then reacts with an aldehyde via its enolate form. wikipedia.org The versatility of the azlactone scaffold, which contains both electrophilic and pro-nucleophilic sites, allows it to participate in a wide array of transformations, including cycloadditions, Michael additions, and Mannich reactions, with mechanisms often proceeding through enolate or other charged intermediates. researchgate.netrsc.orgnih.gov
Catalysis is central to controlling the reactivity and stereoselectivity of azlactone reactions. Computational studies have been instrumental in deciphering the specific modes of activation. A variety of catalytic strategies have been developed, including transition-metal catalysis, organocatalysis, and photocatalysis. rsc.org
In dual catalytic systems, such as the palladium(II)-catalyzed enantioselective α-alkylation of azlactones, a chiral phosphoric acid (CPA) can act as a chiral ligand or promoter. nih.govchemrxiv.org The CPA interacts with the azlactone, facilitating its role as a nucleophile in the catalytic cycle. nih.govchemrxiv.org
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, represent another major activation mode. chemrxiv.org In the direct aldol-type reaction of azlactones with vinyl ethers, the chiral phosphoric acid catalyst is proposed to activate the vinyl ether through protonation, generating a reactive oxocarbenium ion that is then attacked by the azlactone. acs.org
More recently, photocatalysis has provided novel activation pathways. In one example, an excited-state Iridium(III) photocatalyst enables the regioselective C-4 functionalization of azlactones via a radical-radical coupling mechanism. acs.org This process operates through triplet energy transfer, demonstrating a distinct activation mode from traditional two-electron pathways. acs.org These diverse catalytic approaches underscore the importance of specific catalyst-substrate interactions in directing the course of azlactone reactions. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating azlactone systems, offering quantitative insights into their electronic structure, stability, and reaction energetics.
DFT calculations have been widely applied to explore the mechanisms of azlactone reactions. For instance, the formation of 2-substituted azlactones has been studied using the PBE0-D3/6-31++G(d,p)//B3LYP/6-31G(d) level of theory to analyze the kinetic and thermodynamic factors influencing the cyclization step. scielo.br Similarly, the epimerization process in azlactones has been investigated using the B3LYP-D3/6-31++G(d,p)//B3LYP/6-31G(d) level of theory, providing a detailed picture of the underlying reaction pathways. acs.orgresearchgate.net DFT calculations have also been used to support mechanisms in photocatalysis, such as the energy transfer-enabled alkylation of azlactones. acs.org These studies demonstrate the power of DFT to model complex reaction profiles and validate mechanistic proposals.
Understanding the origin of stereoselectivity is a primary goal of computational studies on asymmetric reactions involving azlactones. DFT calculations can quantify the energy differences between diastereomeric transition states, which directly relates to the observed product distribution.
In the palladium-catalyzed enantioselective α-alkylation, DFT calculations revealed that the activation free energy for the pathway leading to the (S)-enantiomer (TS1_S, 10.3 kcal/mol) is lower than that for the (R)-pathway (TS1_R, 11.2 kcal/mol), explaining the observed enantioselectivity. nih.gov In other systems, such as intramolecular [3+2] cycloadditions, DFT has been used to identify the key factors controlling stereochemical outcomes. mdpi.comnih.gov These analyses often pinpoint specific steric repulsions or favorable electronic interactions (e.g., the gauche effect) in the preferred transition state structure that are responsible for the high stereoselectivity of the reaction. mdpi.com
A significant challenge in azlactone chemistry is the propensity for epimerization at the C4 stereocenter. nih.govnih.gov Computational studies have been pivotal in clarifying the mechanism of this racemization. Two primary hypotheses have been investigated: direct keto-enol tautomerism and a base-mediated racemization proceeding through an enolate intermediate. nih.govacs.orgresearchgate.net
DFT calculations have shown that the direct keto-enol tautomerism pathway has a very high activation barrier (approximately 78 kcal/mol), making it kinetically unfeasible at room temperature. nih.gov In contrast, the base-mediated pathway, where a base abstracts the C4 proton to form an achiral enolate intermediate that can be reprotonated on either face, is significantly more favorable. nih.govresearchgate.net The activation energy for this deprotonation is relatively low and can be overcome at room temperature. nih.gov For an alanine-derived azlactone in dichloromethane, the calculated activation energy for deprotonation was reduced from 14.3 kcal/mol to 9.9 kcal/mol when considering the formation of a molecular complex between the azlactone and the base. nih.govacs.org This base-mediated pathway is consistent with experimental observations and explains why a racemization-free synthesis of certain azlactones has not been achieved. nih.gov
The table below summarizes the key computational findings regarding the two proposed epimerization pathways for an alanine-derived azlactone.
Kinetic Studies of Azlactone Reactions
Kinetic studies are fundamental to understanding the reactivity of C9 azlactone (4,4-dimethyl-2-nonyl-1,3-oxazol-5-one) and elucidating the mechanisms of its various transformations. These investigations provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation parameters. Such information is crucial for optimizing reaction conditions and gaining insight into the transition states of key mechanistic steps.
A common method for monitoring the kinetics of azlactone reactions is through spectroscopic techniques, particularly ¹H NMR spectroscopy. By tracking the change in concentration of reactants and products over time, the rate of the reaction can be determined. For instance, in a dimerization reaction of an azlactone, the disappearance of the monomer's characteristic signals and the appearance of the dimer's signals in the ¹H NMR spectrum can be integrated and plotted against time to establish the reaction's kinetic profile.
Table 1: Hypothetical Kinetic Data for the Dimerization of this compound
| Time (min) | [this compound] (M) | ln[this compound] | 1/[this compound] (M⁻¹) |
|---|---|---|---|
| 0 | 0.100 | -2.303 | 10.0 |
| 10 | 0.071 | -2.645 | 14.1 |
| 20 | 0.056 | -2.882 | 17.9 |
| 30 | 0.045 | -3.099 | 22.2 |
| 40 | 0.038 | -3.270 | 26.3 |
| 50 | 0.033 | -3.411 | 30.3 |
Note: The data in this table is illustrative and intended to represent a typical second-order kinetic plot where a graph of 1/[this compound] versus time would yield a straight line.
The rate constant (k) for the reaction can be determined from the slope of the appropriate plot (e.g., 1/[A] vs. time for a second-order reaction). Furthermore, by conducting these kinetic experiments at various temperatures, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation, providing deeper insight into the energy barrier of the reaction.
Spectroscopic Techniques for Mechanistic Insights and Stereochemical Assignment
Spectroscopic techniques are indispensable tools for probing the mechanisms of azlactone reactions and for determining the stereochemistry of the resulting products. These methods provide detailed structural information at the molecular level, which is essential for understanding reaction pathways and controlling stereoselectivity.
NMR Spectroscopy in Reaction Monitoring and Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for real-time monitoring of reactions involving this compound. By acquiring spectra at regular intervals, the consumption of starting materials and the formation of intermediates and products can be observed directly within the reaction vessel. This allows for a detailed analysis of the reaction progress and can help identify transient species that provide clues to the reaction mechanism.
In stereoselective reactions where diastereomers are formed, ¹H NMR spectroscopy is the primary method for determining the diastereomeric ratio (d.r.). Diastereomers are chemically distinct and will generally have different chemical shifts for at least some of their corresponding protons. By integrating the signals that are unique to each diastereomer, their relative concentrations can be accurately quantified. For example, in a reaction that produces two diastereomers of a this compound derivative, specific proton signals, often those adjacent to the newly formed stereocenters, will appear as separate peaks in the ¹H NMR spectrum. The ratio of the integrals of these peaks directly corresponds to the diastereomeric ratio of the product mixture.
Table 2: Illustrative ¹H NMR Data for Diastereomeric Ratio Determination
| Diastereomer | Chemical Shift (ppm) of a Diagnostic Proton | Integral Value | Diastereomeric Ratio |
|---|---|---|---|
| Major | 4.85 (d, J = 8.0 Hz) | 1.00 | >19:1 |
Note: The data in this table is hypothetical and represents a scenario where two diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of the diastereomeric ratio.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute stereochemistry of chiral centers. For reactions involving this compound that yield crystalline products, single-crystal X-ray diffraction analysis can provide a precise map of the atomic positions in the molecule.
This technique is particularly crucial for assigning the stereochemistry of newly formed stereocenters. For instance, in a diastereoselective dimerization of an azlactone, X-ray crystallography can be used to confirm the trans or cis relationship between substituents on the newly formed stereogenic centers. The resulting crystal structure provides bond lengths, bond angles, and torsional angles, which are essential for a complete structural characterization. This detailed structural information is invaluable for understanding the steric and electronic factors that govern the stereochemical outcome of the reaction.
Table 3: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
Note: This table contains illustrative crystallographic data for a hypothetical this compound derivative.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that is increasingly used for the separation of enantiomers to determine enantiomeric excess (e.e.). SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations.
For chiral separations of this compound derivatives, a chiral stationary phase (CSP) is employed. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for their individual quantification. The choice of the CSP is critical and is often screened from a library of available chiral columns.
The determination of enantiomeric excess is crucial for asymmetric reactions where one enantiomer is produced in preference to the other. The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. SFC is often preferred over traditional high-performance liquid chromatography (HPLC) for chiral separations due to its faster analysis times, reduced solvent consumption, and often superior resolution.
Table 4: Representative SFC Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | CO₂ / Methanol (80:20) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 3.5 min |
Note: The conditions and retention times in this table are representative for the chiral separation of an azlactone derivative using SFC.
Future Perspectives in C9 Azlactone Research
Development of Novel Synthetic Routes and Catalytic Systems
Future research on C9 Azlactone synthesis will likely prioritize the development of more efficient, sustainable, and stereoselective methods, moving beyond traditional procedures like the Erlenmeyer synthesis. academie-sciences.frconicet.gov.ard-nb.infobiointerfaceresearch.com Current advancements in azlactone synthesis highlight the growing interest in mild and rapid reaction conditions, including microwave-assisted and solvent-free protocols, which could be particularly beneficial for this compound due to its potentially complex purification if traditional methods are employed. academie-sciences.frucd.ie
The exploration of novel catalytic systems is a crucial area. Transition-metal catalysis and organocatalysis have demonstrated remarkable success in controlling stereo- and regioselectivity in azlactone transformations. rsc.orgrsc.orgresearchgate.net For this compound, the challenge lies in designing catalysts that can accommodate the bulky nonyl substituent while maintaining high catalytic activity and selectivity. This might involve developing custom-designed ligands or organocatalysts that can effectively interact with the unique steric and electronic environment provided by the C9 chain. Furthermore, the push towards environmentally benign methods necessitates the development of reusable heterogeneous catalysts. For instance, silica-supported tungstophosphoric acid has shown promise as a reusable catalyst for azlactone synthesis under solvent-free conditions, which could be adapted for this compound, potentially simplifying purification and reducing waste. researchgate.net
The synthesis of enantioenriched azlactones, especially those with quaternary stereocenters like this compound (with its 4,4-dimethyl substitution), remains a high-impact area. Catalytic asymmetric α-alkylation of azlactones using chiral phosphoric acids or palladium(II) catalysts represents a sophisticated approach to access α,α-disubstituted α-amino acid derivatives, which can then be derived from azlactones. nih.gov Applying these highly controlled stereoselective methods to this compound would enable the precise construction of complex chiral molecules, opening doors to new pharmaceutical and agrochemical applications.
Exploration of New Reactivity Modes and Transformations
The future of this compound research will involve broadening its reaction scope through the discovery of new reactivity modes and transformations. The presence of both electrophilic and pronucleophilic sites makes azlactones highly versatile for various reactions, including nucleophilic additions, ring-opening reactions, pericyclic processes, and transition-metal-catalyzed transformations. rsc.orgrsc.org
Specific areas of future exploration include:
Photochemical Reactions: Leveraging light to drive transformations offers mild and selective pathways, potentially overcoming limitations imposed by the C9 chain's steric bulk or lipophilicity in traditional thermal reactions.
Cycloadditions and Conjugate Additions: Expanding the scope of these reactions with this compound, particularly in a stereocontrolled manner, could lead to the synthesis of novel heterocyclic structures with tailored properties. rsc.orgresearchgate.netsci-hub.se The long alkyl chain may influence the packing and interactions in transition states, impacting selectivity.
Dynamic Kinetic Resolution (DKR): Further refinement of DKR processes for this compound would be crucial for accessing enantioenriched products efficiently, especially given that azlactones derived from chiral α-amino acids can racemize easily. rsc.orgbiointerfaceresearch.comsci-hub.senih.gov
One-Pot, Tandem, and Domino Reactions: The development of such multi-step reactions, which enhance molecular complexity in fewer steps, will continue to be a focus. researchgate.netsci-hub.se For this compound, this could involve designing cascade reactions that integrate its unique properties, for instance, in creating more complex structures incorporating the nonyl chain.
C-H Functionalization: Emerging strategies like catalytic aerobic cross-dehydrogenative coupling could provide direct and atom-economical routes to introduce new functionalities onto the this compound scaffold or at other positions, creating highly diversified derivatives. acs.org
Understanding the mechanistic pathways and activation modes will be critical to fully harness the potential of this compound in these new transformations, particularly how the bulky substituents at C2 (nonyl) and C4 (dimethyl) influence the preferred reaction pathways and stereochemical outcomes.
Advanced Functional Material Development utilizing this compound Scaffolds
Future research will focus on:
Tailored Polymer Synthesis: Utilizing this compound as a monomer or functionalization agent to create polymers with specific properties. The long nonyl chain would inherently increase the hydrophobicity of such polymers, making them suitable for applications requiring low surface energy, controlled wetting, or self-assembly. wisc.eduacs.org
Reactive Surfaces and Interfaces: Fabricating reactive surfaces, interfaces, and membranes by incorporating this compound functionality. This could involve creating polymer brushes or thin films where the azlactone groups are accessible for post-fabrication functionalization, potentially leading to surfaces with modulated water contact angles (e.g., superhydrophobic surfaces), controlled cell adhesion, or tailored protein adsorption. wisc.edunih.govacs.orgtennessee.edu The hydrophobic C9 chain could play a direct role in enhancing the stability of these materials in aqueous environments. acs.org
Biomaterials and Sensors: Designing novel biomaterials or sensors that leverage the this compound scaffold. The ability to introduce diverse chemical and biological functionalities via ring-opening reactions allows for the modular synthesis of functional polymers suitable for biosensing, drug delivery systems, or tissue engineering applications where surface properties are critical. wisc.edutennessee.edu The hydrophobic nature of the C9 chain could be exploited for specific interactions with biological membranes or hydrophobic drug encapsulation.
Multicomponent Thin Films: Developing sophisticated multilayered polymer scaffolds using this compound to immobilize small molecules, peptides, or proteins, thereby creating highly functionalized materials with precise control over their physicochemical properties and biological interactions. nih.gov
The unique balance of reactivity from the azlactone ring and the hydrophobic/steric influence of the C9 nonyl group makes this compound an intriguing building block for next-generation functional materials.
Synergistic Approaches in Chemoenzymatic Synthesis with Azlactones
Chemoenzymatic synthesis, which integrates the exquisite selectivity of enzymes with the broad utility of chemical reactions, is a powerful paradigm for the synthesis of complex molecules. nih.govacs.orgnih.gov For this compound, this approach offers a highly stereoselective and efficient route to derivatives that might be challenging to synthesize purely by chemical means.
Future directions in this area include:
Enzyme-Mediated Transformations of this compound: Identifying and engineering enzymes (e.g., lyases, hydrolases, oxidoreductases) that can specifically act on this compound or its precursors. This could involve enzyme-catalyzed asymmetric additions, ring-opening reactions, or modifications of the nonyl chain itself. The presence of a long alkyl chain might necessitate enzymes with larger or more flexible active sites.
Stereoselective Access to Analogs: Leveraging chemoenzymatic methods to create diverse, optically pure this compound analogs. An example of this is the chemoenzymatic synthesis of sorbicillactone A, where an azlactone unit is a key building block, and the methodology has been shown amenable to synthesizing different C9 alkyl sorbicillactone analogs. nih.gov This demonstrates the potential for designing this compound derivatives with precise stereochemical control, critical for pharmaceutical applications.
Enhancing Enzyme Stability and Substrate Scope: Research will focus on improving the robustness of enzymes to work with more challenging substrates, including those with hydrophobic moieties like the C9 nonyl chain, and at higher concentrations. This can be achieved through directed evolution or immobilization strategies. acs.org
Integration in Cascade Reactions: Developing one-pot chemoenzymatic cascade reactions where this compound participates in a sequence of enzymatic and chemical steps, enabling the rapid and efficient construction of highly complex molecules with multiple stereogenic centers. This synergistic approach maximizes the advantages of both methodologies.
The combination of this compound's inherent reactivity with the power of biocatalysis offers a fertile ground for discovering new synthetic pathways and accessing a wide array of chiral compounds with potential biological and material science relevance.
Q & A
Basic: What are the standard protocols for synthesizing and characterizing C9 Azlactone in academic research?
Methodological Answer:
The synthesis of this compound typically involves the cyclodehydration of acylamino acids using reagents like acetic anhydride or thionyl chloride. For example, in peptide synthesis, the azlactone method involves forming intermediates via cyclization . Characterization requires NMR spectroscopy (¹H/¹³C) to confirm ring structure, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. New compounds must include purity data (e.g., HPLC) and elemental analysis .
Basic: How can researchers optimize reaction conditions for this compound formation?
Methodological Answer:
Optimization involves systematic variation of solvent polarity (e.g., dioxane vs. acetone), catalyst loadings (e.g., Lewis acids), and temperature control . Kinetic studies using the method of least squares can identify rate-determining steps. For instance, solvent-induced medium changes may alter reaction rates, necessitating repeated trials under controlled conditions to isolate variables .
Advanced: How should contradictions in kinetic data during this compound-mediated reactions be resolved?
Methodological Answer:
Contradictions, such as inconsistent rate constants across solvent systems, require statistical validation (e.g., error margin analysis) and replication studies . For example, poor correlation in dioxane-based reactions may stem from solvent polarity effects on transition states. Researchers should document solvent purity, employ control experiments , and use computational tools (e.g., DFT) to model solvent interactions .
Advanced: What computational methods are effective in predicting this compound reactivity and stability?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic configurations and transition states, while Molecular Dynamics (MD) simulations assess solvation effects. For instance, DFT studies on α,β-dehydro-residues in azlactones reveal steric and electronic influences on peptide bond formation . Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Use NIOSH/EN166-certified PPE , including gloves (nitrile), face shields, and fume hoods. Avoid skin contact and inhalation; wash hands post-handling. Dispose of waste via approved chemical protocols. Documented Material Safety Data Sheets (MSDS) should guide emergency procedures .
Advanced: How to design multi-step syntheses incorporating this compound as a key intermediate?
Methodological Answer:
Apply retrosynthetic analysis to identify feasible routes, prioritizing azlactone formation early. For example, Boc-protected peptides with consecutive ΔPhe residues require azlactone intermediates for cyclization. Use protecting groups (e.g., Boc) to prevent side reactions and optimize stepwise yields via TLC monitoring .
Advanced: What experimental techniques elucidate reaction mechanisms involving this compound?
Methodological Answer:
Isotopic labeling (e.g., ¹⁸O) tracks oxygen migration in acyl transfer reactions. Kinetic isotope effects (KIE) and in-situ FTIR spectroscopy monitor intermediate formation. For example, studies on Dakin-West reactions confirmed azlactone intermediacy through matched kinetic profiles between acylamino acids and azlactones .
Basic: What strategies ensure a comprehensive literature review for this compound research?
Methodological Answer:
Use SciFinder and Reaxys to retrieve primary sources. Filter results by reaction type (e.g., "azlactone synthesis") and exclude non-peer-reviewed content. Cross-reference citations in key papers (e.g., The Journal of Organic Chemistry) and prioritize studies with reproducible methodologies .
Advanced: How can structure-activity relationship (SAR) studies be applied to this compound derivatives?
Methodological Answer:
Synthesize derivatives with modified substituents (e.g., alkyl vs. aryl groups) and assess bioactivity via enzymatic assays or cytotoxicity screens. Use X-ray crystallography to correlate steric effects with activity. For example, ΔPhe residues in peptides influence conformational stability, which can be quantified via circular dichroism (CD) .
Advanced: What methodologies enable the incorporation of this compound into peptide synthesis?
Methodological Answer:
The azlactone method involves coupling dehydro-residues (e.g., ΔPhe) via cyclization in solution phase. Crystallize products from acetone/water mixtures (70:30) and validate structures via X-ray diffraction (space group P6₁). Monitor reaction progress using RP-HPLC to ensure diastereomeric purity .
Key Notes
- Data Sources : Avoid non-peer-reviewed platforms (e.g., ). Prioritize journals like The Journal of Organic Chemistry and synthesis protocols from university presses .
- Formatting : Use numerical identifiers (1., 2., ...) for clarity. Reference methodologies with evidence IDs (e.g., ).
- Ethics : Adhere to institutional safety guidelines and cite all third-party data per copyright laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
